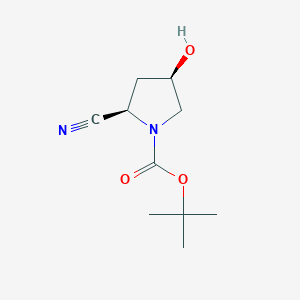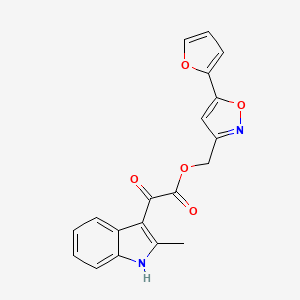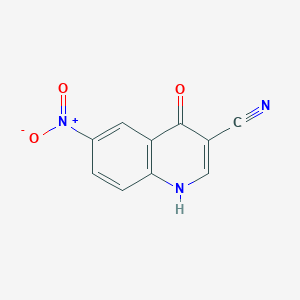
N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, also known as MBTA-Cl, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
- Antimycotic Activity : Derivatives of phenoxyacetamide, including those related to N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, have shown significant antimycotic activity against pathogens like Candida albicans and Cryptococcus neoformans (Daidone et al., 1988).
- Antibacterial and Antifungal Activities : Novel derivatives synthesized from phenoxyacetamide were tested against various bacteria and fungi, showing varying degrees of activity (Raffa et al., 2002).
Cytotoxic Activity
- Anticancer Potential : Research on benzothiazole β-lactam conjugates, which are structurally related to N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, revealed moderate antimalarial activities and some potential as medicines due to their cytotoxicity against certain mammalian cells (Alborz et al., 2018).
- Breast Cancer Cell Line Study : Certain N-arylacetamide derivatives have demonstrated promising cytotoxic activity against the human breast cell line MCF-7, suggesting their potential in cancer treatment (Kolluri et al., 2020).
Other Applications
- Synthesis of Fluorinated Compounds : The synthesis and reactivity of related compounds, like N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, have been studied for their potential in forming alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, indicating a broad range of chemical applications (Ghosh et al., 2009).
properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-18-13-9-5-6-10-14(13)21-16(18)17-15(19)11-20-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFDOIMWHCHRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816139 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2512523.png)



![N-(5-(5-oxopyrrolidine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2512532.png)
![3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone](/img/structure/B2512534.png)
![(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2512535.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2512538.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide](/img/structure/B2512540.png)

